molecular formula C39H42O14 B13391391 Henriol A

Henriol A

Cat. No.: B13391391
M. Wt: 734.7 g/mol
InChI Key: VAOZXVGMCZGLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Chloramultilide C undergoes various types of chemical reactions due to its multiple functional groups. Some of the common reactions include:

    Oxidation: The presence of tertiary alcohols and enol ethers makes chloramultilide C susceptible to oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize these functional groups.

    Reduction: The carbonyl groups present in chloramultilide C can undergo reduction reactions. Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce these carbonyl groups to alcohols.

    Substitution: The enol ether groups in chloramultilide C can undergo nucleophilic substitution reactions. Common nucleophiles such as halides or amines can be used in these reactions.

    Esterification: The hydroxyl groups in chloramultilide C can react with carboxylic acids or acid chlorides to form esters. This reaction typically requires the presence of a catalyst such as sulfuric acid or a base like pyridine.

Scientific Research Applications

Chloramultilide C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Chloramultilide C is unique due to its complex molecular structure and multiple functional groups. Similar compounds include other triterpenoids and sesquiterpenoids found in the Chloranthus genus, such as:

    Chloramultilide A: Another triterpenoid with a similar structure but different functional groups.

    Shizukaol B: A sesquiterpenoid dimer with distinct biological activities.

    Shizukaol D: Another sesquiterpenoid dimer with unique structural features.

    Chlorahololide D: A related compound with similar bioactive properties.

These compounds share some structural similarities with chloramultilide C but differ in their specific functional groups and biological activities, highlighting the uniqueness of chloramultilide C.

Properties

IUPAC Name

4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZXVGMCZGLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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